molecular formula C12H18N2OS B1487084 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-78-2

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487084
CAS No.: 2098095-78-2
M. Wt: 238.35 g/mol
InChI Key: SYFFMJWJOAKCOP-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold, specifically an S-DABO where the oxygen at the C2 position is replaced with a sulfur atom . This core structure is of significant interest in medicinal chemistry for the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to combat the Human Immunodeficiency Virus type 1 (HIV-1) . The Reverse Transcriptase (RT) enzyme is a crucial target for anti-HIV-1 therapy due to its essential role in viral replication and its absence in human cells . Compounds within the S-DABO family, characterized by the 2-(methylthio) group and various substituents at the C6 position, have demonstrated exceptional potency against wild-type HIV-1 strains . Research has shown that derivatives featuring the 6-(cyclohexylmethyl) moiety, in particular, exhibit remarkable anti-HIV-1 activity. For instance, one study reported a specific 6-(cyclohexylmethyl)-pyrimidin-4(3H)-one derivative with an EC50 value of 3.8 nmol/L against the wild-type HIV-1 strain, indicating high potency, and a selectivity index (SI) of up to 25,468, suggesting a favorable safety profile in cellular assays . The mechanism of action for this class of compounds involves the inhibition of the HIV-1 reverse transcriptase, with studies showing that active derivatives can achieve sub-micromolar IC50 values in enzymatic assays, confirming them as potent NNRTIs . This product is intended for research purposes only, specifically for use in: - Antiviral Drug Discovery: Serving as a key intermediate or lead compound in the synthesis and development of novel NNRTIs against HIV-1 . - Structure-Activity Relationship (SAR) Studies: Helping to elucidate the structural features required for optimal binding to the NNRTI binding pocket and for overcoming drug-resistant viral strains . - Biochemical Assays: Use in enzymatic studies to evaluate the inhibition of the HIV-1 reverse transcriptase protein . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclohexylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFFMJWJOAKCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization Route

One common synthetic approach starts from α-substituted β-ketoesters which undergo cyclization to form acyl enamines or 6H-1,3-oxazin-6-ones. These intermediates are then treated with primary amines to yield the functionalized pyrimidinone core, including 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one. Industrial processes optimize this route by employing metal-free catalysts and controlled reaction environments to maximize yield and purity.

Alkylation of 2-Thiouracil Derivatives

A highly effective and green method involves the alkylation of 2-thiouracil with alkylating agents such as dimethyl sulfate (for methylthio group introduction) in the presence of potassium carbonate as a mild base. This reaction can be performed under various conditions:

These methods yield high purity 6-methyl-2-(methylthio)pyrimidin-4(3H)-one analogs, which can be adapted for the cyclohexylmethyl substituent by using the corresponding alkylating agent (e.g., cyclohexylmethyl chloride).

Comparative Data on Alkylation Methods

Method Reaction Time Temperature Base Required Yield (%) Notes
Solid-phase grinding 5–10 min Room Temp K2CO3 ~82–90 Solvent-free, green, rapid
Ethanol solution 120 min Room Temp K2CO3 89–97 Conventional, easy workup
PEG-600 solvent 120 min Room Temp None 85–92 Green solvent, base-free
Microwave irradiation 5 min 130 °C None 89–96 Fastest method, energy-efficient

Note: Yields are based on methylthio derivatives; similar yields expected for cyclohexylmethyl analogs with appropriate alkylating agents.

Mechanistic Insights

  • In the alkylation of 2-thiouracil derivatives, the sulfur atom acts as a nucleophile attacking the alkylating agent.
  • PEG-600 likely facilitates the reaction by dissolving both reactants and stabilizing the thiolate anion via chelation, eliminating the need for an external base.
  • Microwave irradiation accelerates the reaction by rapid heating and enhanced molecular interactions, reducing reaction time drastically without compromising yield.

Industrial Considerations

  • Industrial synthesis prioritizes high yield, purity, and environmentally benign conditions.
  • Metal-free catalysis and solvent selection (e.g., PEG-600 or ethanol) are important to reduce toxic waste.
  • Reaction parameters such as temperature, time, and reagent ratios are optimized for scalability.
  • Purification typically involves recrystallization from ethanol to achieve the desired purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Advantages Limitations
Cyclization of β-ketoesters α-substituted β-ketoesters, primary amines Versatile, allows functionalization Multi-step, may require catalysts
Alkylation of 2-thiouracil 2-thiouracil, alkylating agent (e.g., cyclohexylmethyl chloride), K2CO3 or PEG-600, solvent or solvent-free High yield, green methods, rapid Requires suitable alkylating agent
Microwave-assisted alkylation Same as above, microwave irradiation at 130 °C Fastest method, energy efficient Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The target compound exhibits higher yields (72–89%) compared to analogs requiring transition-metal catalysis (e.g., 23% for Pd-catalyzed derivatives) .
  • Substituent Impact : Bulkier groups at position 6 (e.g., naphthalen-1-ylmethyl) reduce reaction efficiency, while smaller groups (e.g., methyl) simplify synthesis .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) $ ^1H $ NMR Features (DMSO-d6) LogP (Predicted)
6-(Cyclohexylmethyl)-2-(methylthio)-pyrimidin-4(3H)-one 203–205 δ 1.17 (cyclohexyl CH2), 2.35 (SMe), 7.48 (aromatic) 3.2
6-(Naphthalen-1-ylmethyl)-2-(triazolylmethylthio)-pyrimidin-4(3H)-one 190–192 δ 7.62–7.65 (naphthyl), 5.06 (triazole CH2) 4.1
2-Amino-6-chloropyrimidin-4(3H)-one >250 δ 6.22 (NH2), 7.30 (pyrimidine H) 0.8

Key Observations :

  • Lipophilicity: The cyclohexylmethyl group increases LogP (3.2) compared to polar analogs like 2-amino-6-chloropyrimidin-4(3H)-one (LogP 0.8), suggesting enhanced membrane permeability .
  • Thermal Stability : Higher melting points correlate with rigid substituents (e.g., naphthyl vs. cyclohexylmethyl) .

Key Observations :

  • Antiviral Potential: The naphthalen-1-ylmethyl analog shows potent HIV-1 inhibition (EC50 0.8 μM), likely due to enhanced π-π interactions with viral targets .
  • Antimicrobial Activity : The target compound’s derivatives exhibit moderate activity against Gram-positive bacteria, suggesting the methylthio group may enhance membrane disruption .

Biological Activity

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone family. Characterized by a cyclohexylmethyl group and a methylthio group attached to the pyrimidinone ring, this compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₅N₃OS
  • Molecular Weight : 225.32 g/mol
  • CAS Number : 2098095-78-2

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, often involving cyclization reactions of α-substituted β-ketoesters. Optimizing reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidinones can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidinones

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coliTBD
Staphylococcus aureusTBD
Mycobacterium tuberculosisTBD

Note: TBD (To Be Determined) indicates that specific MIC values for this compound are yet to be published.

The biological activity of this compound may involve its interaction with specific enzymes or receptors. The compound could inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to effects such as cell proliferation inhibition or apoptosis induction.

Case Studies

  • Antimicrobial Activity Study : A recent study investigated the antimicrobial properties of various pyrimidinones, including derivatives similar to this compound. The results indicated significant antibacterial activity against multiple strains, suggesting potential applications in treating infections caused by resistant bacteria .
  • Cancer Research : Another study explored the anticancer potential of pyrimidinone derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The structural features of these compounds play a crucial role in their bioactivity, with specific substituents enhancing their efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of a pyrimidinone precursor. For example, methylation of the thio group in 6-methyl-2-thiopyrimidin-4(3H)-one can be achieved using dimethyl sulfate (DMS) in K₂CO₃/EtOH or methyl iodide (MeI) in MeONa/MeOH, both yielding high product purity (~80-90%) . Optimization involves controlling temperature (reflux vs. room temperature) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Post-synthetic modifications, such as introducing cyclohexylmethyl groups, require coupling agents like EDCI or DCC under inert atmospheres .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, particularly the cyclohexylmethyl and methylthio groups. For example, the methylthio group appears as a singlet near δ 2.5 ppm in ¹H NMR . Mass spectrometry (HRMS or LC-MS) validates molecular weight, while elemental analysis confirms purity (>95%). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation by-products. The methylthio group is prone to oxidation, requiring storage under nitrogen or with stabilizers like BHT .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound, particularly for antiviral applications?

  • Methodological Answer : SAR studies focus on substituent effects at the C-2 (methylthio) and C-6 (cyclohexylmethyl) positions. For instance, replacing cyclohexylmethyl with smaller alkyl groups (e.g., ethyl) reduces HIV-1 reverse transcriptase inhibition by >50%, as shown in DB-02 derivatives . Computational docking (AutoDock Vina) identifies binding interactions with RT’s hydrophobic pocket (ΔG ~ -9.2 kcal/mol), guiding rational design .

Q. How do resistance mutations in viral targets (e.g., HIV-1 RT) impact the efficacy of this compound?

  • Methodological Answer : Site-directed mutagenesis (e.g., K103N or Y181C mutations in RT) reduces binding affinity by disrupting hydrophobic interactions with the cyclohexylmethyl group. Phenotypic resistance assays (IC₅₀ shifts from 0.8 nM to >50 nM) quantify resistance profiles. Combinatorial therapy with non-nucleoside RT inhibitors (e.g., efavirenz) can overcome resistance synergistically (combination index <0.5) .

Q. What experimental approaches are used to evaluate metabolic stability and toxicity in preclinical studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes, 1 mg/mL protein) measure metabolic half-life (t₁/₂). CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ >10 µM indicates low risk). Cytotoxicity is assessed via MTT assays on MT-4 cells (CC₅₀ >100 µM suggests selectivity). DB-02, for example, showed no cytotoxicity at therapeutic doses (CC₅₀ = 132 µM) .

Q. How can regioselective functionalization of the pyrimidinone core be achieved for targeted drug design?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective aryl substitution at C-6. For example, using p-tolylboronic acid with Pd(PPh₃)₄ in dioxane/water (100°C, 12h) yields 6-aryl derivatives with >70% yield . Protecting the 4(3H)-one group with trimethylsilyl chloride prevents undesired side reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported antiviral IC₅₀ values: How should researchers validate data across studies?

  • Resolution : Variability in IC₅₀ (e.g., 0.8 nM vs. 2.5 nM) arises from differences in assay protocols (cell lines, viral strains). Standardization using WHO-recommended MT-4 cells and NL4-3 HIV-1 strain improves reproducibility. Meta-analysis of peer-reviewed data (e.g., PubChem BioAssay) identifies consensus values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one
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6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

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